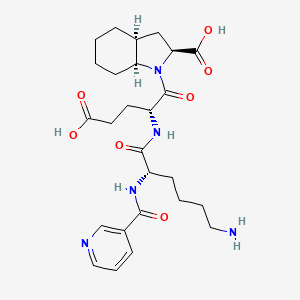
1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DU-1777, also known as 1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid, is a small molecule drug developed by Dainippon Pharmaceutical Co., Ltd. It is primarily recognized for its role as an angiotensin-converting enzyme inhibitor and potassium channel agonist. This compound was investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .
Méthodes De Préparation
The synthesis of DU-1777 involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the preparation involves the coupling of nicotinoyl-L-lysyl and gamma-D-glutamyl moieties to an octahydro-1H-indole-2-carboxylic acid backbone . Industrial production methods for such compounds typically involve large-scale organic synthesis techniques, including purification steps like crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
DU-1777 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Hydrolysis: This reaction involves breaking down the compound in the presence of water, often leading to the formation of simpler molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different derivatives with altered biological activity .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying angiotensin-converting enzyme inhibitors and potassium channel agonists.
Biology: Investigated for its effects on cellular pathways and mechanisms related to hypertension.
Medicine: Explored as a therapeutic agent for treating cardiovascular diseases, particularly hypertension.
Industry: Potential applications in the pharmaceutical industry for developing new antihypertensive drugs.
Mécanisme D'action
DU-1777 exerts its effects primarily through two mechanisms:
Inhibition of Angiotensin-Converting Enzyme: By inhibiting this enzyme, DU-1777 prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.
Activation of Potassium Channels: DU-1777 acts as a potassium channel agonist, promoting the efflux of potassium ions from cells.
Comparaison Avec Des Composés Similaires
DU-1777 can be compared with other angiotensin-converting enzyme inhibitors and potassium channel agonists:
Captopril: Another angiotensin-converting enzyme inhibitor, but it does not have potassium channel agonist activity.
Enalapril: Similar to DU-1777 in its angiotensin-converting enzyme inhibition but lacks the dual mechanism involving potassium channels.
Lisinopril: An angiotensin-converting enzyme inhibitor with a longer duration of action compared to DU-1777.
The uniqueness of DU-1777 lies in its dual mechanism of action, combining angiotensin-converting enzyme inhibition with potassium channel activation, which may offer enhanced therapeutic benefits in managing hypertension .
Propriétés
Numéro CAS |
116662-73-8 |
|---|---|
Formule moléculaire |
C26H37N5O7 |
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-6-amino-2-(pyridine-3-carbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C26H37N5O7/c27-12-4-3-8-18(29-23(34)17-7-5-13-28-15-17)24(35)30-19(10-11-22(32)33)25(36)31-20-9-2-1-6-16(20)14-21(31)26(37)38/h5,7,13,15-16,18-21H,1-4,6,8-12,14,27H2,(H,29,34)(H,30,35)(H,32,33)(H,37,38)/t16-,18-,19+,20-,21-/m0/s1 |
Clé InChI |
NDXIQTFRXMWLEQ-RQUKQETFSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |
SMILES canonique |
C1CCC2C(C1)CC(N2C(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |
Séquence |
KEX |
Synonymes |
1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid DU 1777 DU-1777 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




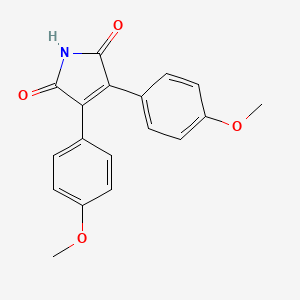
![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
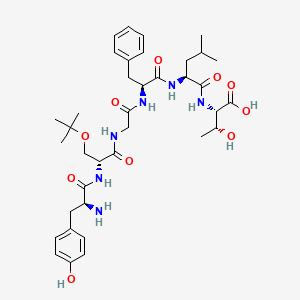
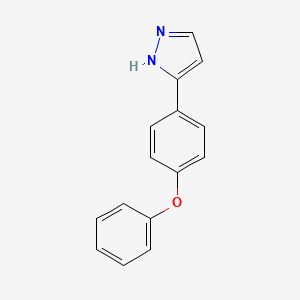
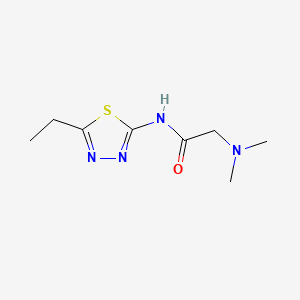
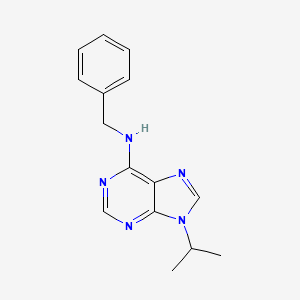


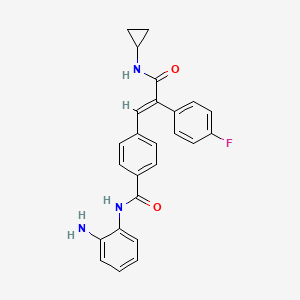


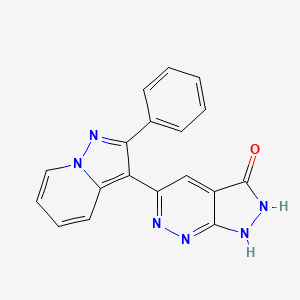
![9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B3061514.png)